Ethyl 1-benzyl-1H-indole-2-carboxylate
Description
Ethyl 1-benzyl-1H-indole-2-carboxylate is an indole derivative characterized by a benzyl group at the 1-position and an ethyl ester moiety at the 2-position of the indole ring. Its molecular formula is C₁₈H₁₇NO₂ (molecular weight: 279.34 g/mol), with a CAS number of 17017-66-2 . The compound is synthesized via alkylation of ethyl indole-2-carboxylate with benzyl bromide in the presence of aqueous KOH and acetone, yielding the product in excellent purity (92%) after flash column chromatography . Key spectral data include:
Properties
IUPAC Name |
ethyl 1-benzylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCNJGUDMJWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168814 | |
| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-66-2 | |
| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-1H-indole-2-carboxylate typically involves the alkylation of indole derivatives. One common method is the reaction of 1H-indole-2-carboxylic acid with benzyl bromide in the presence of a base, followed by esterification with ethanol . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
Ethyl 1-benzyl-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-Methyl-1H-Indole-2-Carboxylate
- Structure : Methyl group at position 1 instead of benzyl.
- Molecular Formula: C₁₂H₁₃NO₂ (MW: 203.24 g/mol) .
- Synthesis : Alkylation of ethyl indole-2-carboxylate with iodomethane in DMF using NaH as a base .
- Key Differences: Solubility: Reduced steric bulk compared to the benzyl group may enhance solubility in polar solvents.
Ethyl 1-Benzyl-5-Methyl-1H-Indole-2-Carboxylate (6a)
- Structure : Additional methyl substituent at position 5.
- Molecular Formula: C₁₉H₁₉NO₂ (MW: 293.36 g/mol) .
- Synthesis : Benzylation of 5-methyl-indole-2-carboxylate using benzyl bromide and NaH .
- Key Differences: Melting Point: 61–63°C, lower than the unsubstituted benzyl derivative (likely due to reduced crystallinity from the methyl group) . Pharmacological Potential: Methyl substitution at position 5 may enhance lipophilicity, influencing membrane permeability in biological systems.
Ethyl 5-Chloro-3-Propyl-1H-Indole-2-Carboxylate (9a)
- Structure : Chlorine at position 5 and propyl group at position 3.
- Molecular Formula: C₁₄H₁₆ClNO₂ (MW: 289.74 g/mol) .
- Synthesis : Acylation of ethyl 5-chloro-indole-2-carboxylate followed by propyl group introduction via reduction .
- Key Differences :
- Electronic Effects : The electron-withdrawing chlorine atom may stabilize the indole ring, affecting reactivity in electrophilic substitutions.
- Biological Activity : Chlorine substituents are often associated with enhanced bioactivity, though specific data for this compound are unreported.
Ethyl 5-Nitro-1H-Indole-2-Carboxylate
- Structure : Nitro group at position 5.
- Molecular Formula : C₁₁H₁₀N₂O₄ (MW: 234.21 g/mol; CAS 16732-57-3) .
- Applications: Nitro-substituted indoles are precursors for amine derivatives via reduction, useful in drug discovery .
Structural and Functional Analysis
Biological Activity
Ethyl 1-benzyl-1H-indole-2-carboxylate (EBIC) is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an indole ring fused with a benzyl group and a carboxylate moiety. The following sections delve into the biological activities associated with EBIC, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
EBIC has the molecular formula . Its chemical structure can be represented as follows:
The presence of the indole nucleus is significant due to its prevalence in various bioactive compounds. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticonvulsant Properties
Research indicates that EBIC may exhibit anticonvulsant activity. In a study evaluating various indole derivatives, EBIC was highlighted for its potential to modulate neuronal excitability, suggesting a mechanism that could be beneficial in the treatment of epilepsy. Further investigations are required to elucidate the specific pathways involved in this activity.
Anti-inflammatory Effects
EBIC has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit inflammatory mediators, although detailed mechanisms remain to be fully characterized. The compound's ability to reduce inflammation could have implications for treating conditions such as arthritis and other inflammatory disorders.
Antiviral Activity
The antiviral potential of EBIC derivatives has been explored in the context of HIV-1 integrase inhibition. Indole-2-carboxylic acid derivatives have shown promise in inhibiting integrase activity, which is crucial for viral replication. For instance, modifications to the indole structure have resulted in compounds with improved inhibitory effects against HIV-1 integrase, indicating that similar structural features in EBIC might confer antiviral properties .
Data Tables
The following table summarizes key findings related to the biological activity of EBIC and its derivatives:
Study on Anticonvulsant Activity
In a specific study focusing on the anticonvulsant effects of indole derivatives, EBIC was included among several compounds tested for their ability to prevent seizures in animal models. While direct results for EBIC were not conclusive, related compounds demonstrated significant effects, suggesting that further exploration of EBIC’s anticonvulsant potential is warranted.
Research on HIV-1 Integrase Inhibition
A series of experiments evaluated the efficacy of various indole derivatives as inhibitors of HIV-1 integrase. The study found that certain modifications significantly increased inhibitory potency compared to parent compounds. For example, derivatives with halogenated groups at specific positions showed enhanced binding affinity and lower IC50 values, indicating a promising avenue for developing new antiviral agents based on the indole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
